molecular formula C20H18N6OS B2382802 N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 1209151-27-8

N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2382802
CAS No.: 1209151-27-8
M. Wt: 390.47
InChI Key: XHWSXJSSEGLVNE-UHFFFAOYSA-N
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Description

“N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a compound that contains a triazolothiadiazine core . Triazolothiadiazines are heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of triazolothiadiazines involves several routes . One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, which results in the annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

Triazolothiadiazines have a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives, including compounds similar to the requested chemical structure, were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating potential for drug development. They also exhibited antimicrobial and antioxidant activity, underscoring their utility in medicinal chemistry and pharmacology (Flefel et al., 2018).

Synthesis and Insecticidal Assessment

Compounds with a structural framework similar to the requested chemical were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research signifies the potential application of such compounds in developing new insecticides, contributing to agricultural science and pest management (Fadda et al., 2017).

Antimicrobial Evaluation of Thienopyrimidine Derivatives

A study on thienopyrimidine derivatives, which share a similar heterocyclic core with the requested compound, demonstrated pronounced antimicrobial activity. This suggests the potential of such compounds in antimicrobial drug development, offering insights into the design of new therapeutics for infectious diseases (Bhuiyan et al., 2006).

α-Enones in Heterocyclic Synthesis

Research on the utility of α-enones in the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, and other derivatives indicates the role of compounds like the one in facilitating the development of heterocyclic chemistry. This area of study is crucial for discovering novel compounds with potential applications in pharmacology and materials science (Al-Shiekh et al., 2004).

Synthesis of Eosinophil Infiltration Inhibitors

A study on the synthesis of compounds with structures related to the requested chemical showed potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This research highlights the compound's potential in developing treatments for conditions such as allergic rhinitis and atopic dermatitis, contributing to immunology and allergy research (Gyoten et al., 2003).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-6-7-15(11-14(13)2)22-19(27)12-28-20-24-23-18-9-8-17(25-26(18)20)16-5-3-4-10-21-16/h3-11H,12H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWSXJSSEGLVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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